N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide
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Description
N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide, commonly referred to as N-MEPPC, is a synthetic organic compound that has been studied extensively since its discovery in the early 2000s. N-MEPPC is a versatile compound that has been used in a variety of scientific and medical applications, including synthesis, drug design, and biological research.
Scientific Research Applications
Anti-Tubercular Activity
N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide: has been investigated for its anti-tubercular properties. In a study published in RSC Advances, novel substituted derivatives of this compound were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM . These findings suggest its potential as an anti-TB agent.
Tyrosinase Inhibition for Skin Lightening
In a separate context, N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide (referred to as UP302 ) was identified as a novel tyrosinase inhibitor. Tyrosinase plays a crucial role in melanin production, and inhibiting it can lead to skin lightening. UP302 demonstrated potent melanin-suppressing effects without adverse side effects .
properties
IUPAC Name |
N-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-15-3-2-4-16(13-15)22-8-10-23(11-9-22)27(25,26)12-7-21-18(24)17-14-19-5-6-20-17/h2-6,13-14H,7-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTUBLYZENROST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)pyrazine-2-carboxamide |
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